molecular formula C16H13N3O5 B2916352 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 301674-76-0

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2916352
CAS No.: 301674-76-0
M. Wt: 327.296
InChI Key: APYYJNJLXKLMNU-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a quinoline ring system substituted with a 3,5-dinitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The major products are typically the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the quinoline ring.

    3,5-Dinitrobenzoyl chloride: Used as a reagent in the synthesis of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline.

    1,2,3,4-Tetrahydroquinoline: The parent compound without the dinitrobenzoyl substitution.

Uniqueness

This compound is unique due to the combination of the quinoline ring and the 3,5-dinitrobenzoyl group. This structure imparts distinct chemical reactivity and potential for diverse applications that are not shared by the individual components or other similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c20-16(17-7-3-5-11-4-1-2-6-15(11)17)12-8-13(18(21)22)10-14(9-12)19(23)24/h1-2,4,6,8-10H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYJNJLXKLMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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